3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one 3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one
Brand Name: Vulcanchem
CAS No.: 916814-08-9
VCID: VC4132121
InChI: InChI=1S/C10H8BrFO/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7H,3-4H2
SMILES: C1C(CC1=O)C2=CC(=C(C=C2)Br)F
Molecular Formula: C10H8BrFO
Molecular Weight: 243.07

3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one

CAS No.: 916814-08-9

Cat. No.: VC4132121

Molecular Formula: C10H8BrFO

Molecular Weight: 243.07

* For research use only. Not for human or veterinary use.

3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one - 916814-08-9

Specification

CAS No. 916814-08-9
Molecular Formula C10H8BrFO
Molecular Weight 243.07
IUPAC Name 3-(4-bromo-3-fluorophenyl)cyclobutan-1-one
Standard InChI InChI=1S/C10H8BrFO/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7H,3-4H2
Standard InChI Key LCNQMBKRUBDVCE-UHFFFAOYSA-N
SMILES C1C(CC1=O)C2=CC(=C(C=C2)Br)F
Canonical SMILES C1C(CC1=O)C2=CC(=C(C=C2)Br)F

Introduction

Structural and Molecular Characteristics

The structure of 3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one features a cyclobutanone ring (a four-membered carbonyl-containing ring) attached to a para-bromo and meta-fluoro-substituted phenyl group. Key structural identifiers include:

PropertyValueSource
IUPAC Name3-(4-bromo-3-fluorophenyl)cyclobutan-1-one
Molecular FormulaC₁₀H₈BrFO
Molecular Weight243.07 g/mol
SMILESC1C(CC1=O)C2=CC(=C(C=C2)Br)F
InChI KeyLCNQMBKRUBDVCE-UHFFFAOYSA-N

The presence of both bromine and fluorine atoms introduces steric and electronic effects that influence reactivity. The cyclobutanone ring’s inherent strain (Baeyer strain) enhances its susceptibility to ring-opening reactions, while the halogenated aryl group directs electrophilic substitution patterns.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one typically involves multi-step protocols:

  • Friedel-Crafts Acylation:

    • Reaction of 4-bromo-3-fluorobenzene with cyclobutanone derivatives under Lewis acid catalysis (e.g., AlCl₃).

    • Yields are optimized by controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane).

  • Cross-Coupling Reactions:

    • Suzuki-Miyaura coupling between brominated precursors and boronic acid-functionalized cyclobutanones .

    • Palladium catalysts (e.g., Pd(PPh₃)₄) and base additives (K₂CO₃) are employed.

Key Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents decomposition
SolventDichloromethane or THFEnhances solubility
CatalystAlCl₃ or Pd(PPh₃)₄Accelerates acylation

Side reactions, such as over-halogenation or ring-opening, are mitigated by stoichiometric control and inert atmospheres .

Chemical Reactivity and Functionalization

The compound participates in diverse transformations:

  • Nucleophilic Aromatic Substitution:
    The bromine atom at the para position undergoes substitution with amines or alkoxides, enabling the introduction of nitrogen- or oxygen-containing groups .

  • Cycloaddition Reactions:
    The cyclobutanone ring engages in [2+2] cycloadditions with alkenes, forming bicyclic structures under UV irradiation .

  • Reductive Amination:
    Conversion to secondary amines via reaction with primary amines and reducing agents (e.g., NaBH₄) .

Applications in Pharmaceutical Research

Drug Intermediate

3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example:

  • IGF-1R Inhibitors: Its cyclobutanone moiety is critical for cis-selective reductive amination, establishing 1,3-stereochemistry in pyrrolopyrimidine-based therapeutics .

  • Antileishmanial Agents: Structural analogs demonstrate improved pharmacokinetics by modulating halogen substituents .

Material Science

The compound’s rigid scaffold is utilized in liquid crystal and polymer research, where halogen interactions enhance thermal stability .

HazardPrecautionary MeasureSource
Skin Irritation (H315)Wear nitrile gloves
Eye Damage (H319)Use safety goggles
Respiratory Irritation (H335)Work in a fume hood

Storage recommendations include inert atmospheres (N₂ or Ar) and temperatures below 25°C .

Future Directions

  • Synthetic Methodology:

    • Develop photoflow techniques to enhance [2+2] cycloaddition efficiency .

  • Therapeutic Exploration:

    • Investigate dual-target inhibitors leveraging halogen-π interactions .

  • Environmental Impact:

    • Assess biodegradation pathways to mitigate ecological risks .

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